molecular formula C11H8BrF3N2O3 B13482233 1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13482233
M. Wt: 353.09 g/mol
InChI Key: QRMXTXFTCWVORE-UHFFFAOYSA-N
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Description

1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazinane ring substituted with a bromo and trifluoromethoxy group on a phenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromo and trifluoromethoxy groups. One common method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at very low temperatures, such as -100°C, to generate the corresponding phenyllithium intermediate . This intermediate can then undergo further reactions to form the desired diazinane ring structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Lithium Diisopropylamide (LIDA): Used for generating phenyllithium intermediates.

    Palladium Catalysts: Commonly used in coupling reactions like Suzuki-Miyaura.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and further research is needed to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of both bromo and trifluoromethoxy groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H8BrF3N2O3

Molecular Weight

353.09 g/mol

IUPAC Name

1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H8BrF3N2O3/c12-7-5-6(1-2-8(7)20-11(13,14)15)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19)

InChI Key

QRMXTXFTCWVORE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC(F)(F)F)Br

Origin of Product

United States

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